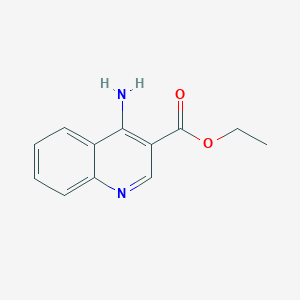

Ethyl 4-aminoquinoline-3-carboxylate

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 4-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJDBXDYSPBDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404370 | |

| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93074-72-7 | |

| Record name | Ethyl 4-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Aminoquinoline 3 Carboxylate and Its Analogues

Classical and Conventional Synthetic Approaches for Quinoline (B57606) Ring Systems and their Ester Derivatives

Traditional methods for quinoline synthesis, while foundational, often require harsh reaction conditions, such as high temperatures and the use of aggressive reagents, and can result in moderate yields.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to ethyl 4-aminoquinoline-3-carboxylate. wikipedia.orgwikiwand.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgdrugfuture.com This initial substitution reaction forms an intermediate, anilidomethylenemalonic ester. wikipedia.orgwikiwand.com

Subsequent thermal cyclization of this intermediate yields a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.comresearchgate.net This product exists in tautomeric equilibrium with its 4-oxo form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. wikipedia.orgwikipedia.org To arrive at the target 4-amino derivative, the 4-hydroxy group must be converted into a better leaving group, typically a halogen, by treatment with reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline (B167314) can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an appropriate nitrogen source to install the C-4 amino group. nih.govfrontiersin.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgwikipedia.org

The critical step in the Gould-Jacobs sequence is the high-temperature intramolecular cyclization of the diethyl 2-((phenylamino)methylene)malonate intermediate. ablelab.eu This transformation requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization that forms the quinoline ring system. wikipedia.orgwikiwand.com

Traditionally, this reaction is carried out by heating the intermediate in a high-boiling inert solvent. mdpi.com Common solvents for this purpose include mineral oil, diphenyl ether, or Dowtherm A, which allow the reaction mixture to reach temperatures necessary for efficient cyclization, often exceeding 250 °C. ablelab.eumdpi.com While effective, these conditions are energy-intensive, and the use of such high-boiling solvents can complicate product isolation and purification. mdpi.com The reaction proceeds through the elimination of an ethanol (B145695) molecule to forge the new heterocyclic ring, resulting in the formation of ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.orgwikiwand.com

Table 1: Comparison of Classical vs. Microwave-Assisted Gould-Jacobs Reaction

This table summarizes the significant improvements in reaction time and yield when applying microwave irradiation to the Gould-Jacobs cyclization step compared to conventional heating methods.

| Method | Temperature | Reaction Time | Yield | Reference |

| Classical Heating | Reflux (High) | Several Hours | Low to Moderate | ablelab.euresearchgate.net |

| Microwave Irradiation | 250-300 °C | 5-20 Minutes | Improved | ablelab.euresearchgate.net |

Modern and Optimized Synthetic Protocols for this compound Construction

To overcome the limitations of classical methods, significant research has focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. These modern protocols often provide direct access to the 4-aminoquinoline (B48711) scaffold, bypassing the multi-step classical sequence.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity efficiently. Several MCRs have been devised for the synthesis of 4-aminoquinolines. nih.govfrontiersin.org For instance, the Ugi four-component condensation has been successfully applied to generate novel 4-aminoquinoline analogues with potential antimalarial activity. bohrium.com

Cascade reactions, also known as domino reactions, involve two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. A palladium-catalyzed multicomponent domino reaction reported in 1992 allows for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.govfrontiersin.org More recently, a copper-catalyzed [2+2+2] annulation of benzonitriles, aryliodonium salts, and ynamides has been developed, offering an operationally simple and atom-economical route to 2,3-disubstituted 4-aminoquinolines. nih.govfrontiersin.org Another strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization. scispace.com

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines.

Palladium-catalyzed dehydrogenative aromatization has recently emerged as a sophisticated method for synthesizing 4-aminoquinolines. nih.govfrontiersin.org A notable example involves the reaction of 2,3-dihydroquinolin-4(1H)-ones with various amines in the presence of a palladium(II) acetate (B1210297) catalyst, a copper(II) acetate oxidant, and a 1,10-phenanthroline (B135089) ligand. nih.govfrontiersin.org This process, conducted under an oxygen atmosphere, facilitates the formation of the C-N bond and subsequent aromatization in a single step, demonstrating excellent functional group tolerance. nih.govfrontiersin.org This strategy provides a direct conversion of a saturated heterocyclic precursor to the fully aromatic 4-aminoquinoline product. mdpi.com

Copper-catalyzed reactions have also proven highly effective. A three-component reaction utilizing a copper catalyst enables the synthesis of 2-(alkyl/aryl)-4-aminoquinolines through an imidoylative Sonogashira/cyclization cascade. nih.govfrontiersin.org Another innovative approach is a copper-catalyzed multicomponent reaction that proceeds via a [2+2+2] annulation to construct polysubstituted 4-aminoquinolines. nih.govfrontiersin.org These methods are valued for their operational simplicity and broad substrate compatibility. nih.govfrontiersin.org

Table 2: Overview of Modern Metal-Catalyzed Syntheses for 4-Aminoquinolines

This table highlights key features of modern metal-catalyzed reactions for constructing the 4-aminoquinoline scaffold.

| Reaction Type | Metal Catalyst | Key Reactants | Key Features | Reference |

| Dehydrogenative Aromatization | Pd(OAc)₂ / Cu(OAc)₂ | Dihydroquinolinone, Amine | Direct aromatization, Good functional group tolerance | nih.govfrontiersin.org |

| Imidoylative Sonogashira/Cyclization | Pd(OAc)₂ / CuBr | (Not specified) | Three-component cascade | nih.govfrontiersin.org |

| [2+2+2] Annulation | Copper(I) Thiophene-2-carboxylate (CuTC) | Benzonitrile, Aryliodonium salt, Ynamide | High atom economy, Operational simplicity | nih.govfrontiersin.org |

| Denitrogenative Cascade | Palladium | o-Aminocinnamonitrile, Arylhydrazine | Forms 2-arylquinolines efficiently | scispace.com |

The application of non-conventional energy sources like microwave irradiation and ultrasound has dramatically improved the efficiency of many organic syntheses.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and enhance yields in the preparation of quinoline derivatives. researchgate.netasianpubs.org The Gould-Jacobs reaction, which classically requires hours of heating at very high temperatures, can be completed in minutes under microwave irradiation. ablelab.euresearchgate.net Similarly, the SNAr reaction of 4-chloroquinolines with various amines to produce 4-aminoquinolines is greatly accelerated by microwave heating, with reactions often reaching completion in 20-30 minutes with yields of 80-95%. nih.govfrontiersin.orgresearchgate.net This rapid, controlled heating minimizes the formation of decomposition byproducts often seen with prolonged conventional heating. ablelab.euresearchgate.net

Ultrasound-mediated synthesis offers another energy-efficient alternative. The use of ultrasonic irradiation can promote the reaction between 4,7-dichloroquinolines and various amine nucleophiles. nih.govfrontiersin.org This technique has been shown to produce good to excellent yields (78%–81%) of the corresponding 4-aminoquinoline products, demonstrating its utility as a green and efficient synthetic tool. nih.govfrontiersin.org

Strategic Derivatization and Structural Modifications of the this compound Scaffold

The this compound scaffold offers multiple reactive sites for structural modification, making it a versatile starting point for creating compound libraries. nih.gov Key strategies involve functionalizing the exocyclic amino group at the C-4 position, altering the ester group at the C-3 position, and introducing various substituents onto the aromatic benzo-fused ring. nih.govresearchgate.net These modifications are driven by the need to fine-tune the molecule's properties. For instance, hybrid molecules have been developed by linking the 4-aminoquinoline moiety with other pharmacophores, such as pyrimidine-5-carboxylate, to explore novel activities. nih.gov The ability to perform selective transformations on this scaffold is a significant advantage in synthetic chemistry. nih.gov

Functionalization at the C-4 Amino Position of the Quinoline Ring

The amino group at the C-4 position is a primary site for derivatization. A predominant method for introducing diversity at this position involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, ethyl 4-chloroquinoline-3-carboxylate. nih.gov This reaction allows for the coupling of a wide range of primary and secondary amines to the quinoline core. nih.govnih.gov

Key methodologies include:

Direct Coupling: Heating the 4-chloroquinoline precursor with an excess of an alkylamine, which can also serve as the solvent, at elevated temperatures (e.g., 120–130 °C). nih.govnih.gov

Base-Mediated Coupling: The use of bases like triethylamine (B128534) or potassium carbonate can facilitate the reaction with a broader scope of amines, including anilines, often improving yields. nih.govnih.gov

Acid-Catalyzed Coupling: The incorporation of anilines can be enhanced using a catalytic amount of a Brønsted or Lewis acid. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the SNAr reaction, often leading to higher yields in shorter reaction times (e.g., 20-30 minutes) compared to conventional heating. nih.gov

Once the primary 4-amino group is in place, it can undergo further reactions. For example, it can react with strong electrophiles, such as chloro-1,3,5-triazines, in the presence of a base like K2CO3 to yield more complex derivatives. nih.gov

| Reactant Amine | Reaction Conditions | Resulting C-4 Substituent | Reference |

|---|---|---|---|

| Butylamine | Neat, 120–130 °C, 6 h | N-butylamino | nih.gov |

| Ethane-1,2-diamine | Neat, 130 °C, 7 h | N-(2-aminoethyl)amino | nih.gov |

| Various alkyl/arylamines | Microwave, 140-180 °C, 20-30 min, DMSO | Substituted amino groups | nih.gov |

| Appropriate 4-aminoquinoline | K2CO3, Acetonitrile, Reflux 24 h | Hybrid molecules | nih.gov |

Modifications of the Ester Moiety at the C-3 Position

The ethyl ester group at the C-3 position provides another handle for structural diversification. Modifications at this site can significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule.

Common transformations of the ester moiety include:

Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be used in subsequent amide or new ester formations. nih.gov

Amide Formation: The carboxylic acid intermediate can be coupled with various amines to form amides. This is often achieved using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). acs.org This strategy has been successfully employed in the synthesis of quinoline-4-carboxamides from the corresponding carboxylic acids. acs.org

Transesterification: While less common, the ethyl ester could potentially undergo transesterification with different alcohols under appropriate catalytic conditions to yield other ester derivatives.

Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride, introducing a hydroxymethyl group at the C-3 position.

A related strategy involves the synthesis of 4-aminoquinoline–pyrimidine carboxylate hybrids, where the ester group is part of a larger, hybridized molecular structure, indicating the tolerance of the ester functionality during complex synthetic sequences. nih.gov

| Modification Type | Reaction/Reagents | Resulting Functional Group | Reference for Analogy |

|---|---|---|---|

| Hydrolysis | NaOH or HCl (aq) | Carboxylic acid (-COOH) | nih.gov |

| Amide Formation (from acid) | Amine, EDC, HOBt | Amide (-CONHR) | acs.org |

| Hybridization | Multi-step synthesis incorporating pyrimidine | Pyrimidine-5-carboxylate | nih.gov |

Substituent Effects on the Benzo-Quinoline Core

Synthetic strategies often begin with appropriately substituted anilines, which are then used in cyclization reactions to construct the quinoline core. frontiersin.orgnih.gov For example, the Conrad–Limpach or related cyclization reactions allow for the preparation of quinolines with substituents inherited from the starting aniline. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) groups can be incorporated. For instance, Thorpe–Ziegler cyclization of substituted 2-(cyanoethylamino)benzonitriles has been used to produce 4-aminoquinoline-3-carbonitriles with a fluoro group at the C-6 position. researchgate.net

Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH₃), can also be introduced onto the benzo ring using similar strategies, yielding derivatives like 4-amino-6-methyl or 4-amino-7-methyl quinolines. researchgate.net

Halogens: Chloro groups, particularly at the C-7 position, are common features in many biologically active 4-aminoquinolines. nih.govmdpi.com These are typically introduced by starting with a substituted aniline, such as m-chloroaniline. nih.gov

Methodologies for Purification and Advanced Spectroscopic Characterization of this compound Derivatives

The successful synthesis of this compound derivatives relies on robust methods for their purification and unambiguous structural confirmation.

Purification: Following synthesis, crude reaction mixtures typically require purification to isolate the desired product. A standard and effective technique is column chromatography over silica (B1680970) gel. nih.gov The choice of eluent system, often a mixture of polar and non-polar solvents like methanol/ethyl acetate or dichloromethane/hexane, is optimized to achieve efficient separation of the target compound from starting materials, by-products, and reagents. nih.gov Recrystallization is also a common final step to obtain highly pure crystalline solids. nih.gov

Spectroscopic Characterization: A combination of advanced spectroscopic techniques is employed to confirm the structure and purity of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. mdpi.comresearchgate.net ¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the aromatic protons on the quinoline core, the ethyl group of the ester, and any new substituents introduced. ¹³C NMR confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups. mdpi.com Characteristic absorption bands would include N-H stretching for the amino group, C=O stretching for the ester, and C=C/C=N stretching for the aromatic quinoline system. nih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, confirming connectivity, stereochemistry, and intermolecular interactions in the solid state. nih.govresearchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), are also employed to correlate experimental spectroscopic data (e.g., electronic spectra, EPR) with calculated molecular structures and properties. researchgate.net

Pharmacological Spectrum and Mechanistic Insights of Ethyl 4 Aminoquinoline 3 Carboxylate Derivatives

Antimalarial Research on 4-Aminoquinoline-based Compounds

Research into 4-aminoquinoline-based compounds is driven by the urgent need for new therapies to combat drug-resistant malaria. tandfonline.com The versatility of the 4-aminoquinoline (B48711) ring system allows for extensive chemical modification, leading to the development of numerous derivatives with a broad spectrum of antimalarial activity. esr.ienih.gov

A primary focus of antimalarial drug discovery is to identify compounds that are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govnih.gov Derivatives of the 4-aminoquinoline scaffold have consistently demonstrated high potency in vitro. plos.orgresearchgate.net

Numerous studies have synthesized and evaluated novel 4-aminoquinoline derivatives, revealing their ability to inhibit parasite growth at low nanomolar concentrations. plos.orgresearchgate.net For instance, certain hybrid molecules combining the 4-aminoquinoline core with other pharmacophores, such as pyrimidine, have shown 7-8 times more potency than chloroquine (B1663885) against sensitive strains (D6) and up to 25-fold more activity against resistant strains (W2). nih.gov Another study on newly synthesized 4-aminoquinolines reported potent activity against both CQS (F32) and CQR (K1) parasite strains, with IC₅₀ values comparable to the effective drug amodiaquine (B18356). researchgate.net A pyrrolizidinylmethyl derivative, MG3, also showed strong activity against both CQS and CQR strains with an average IC₅₀ of 20.9 nM. nih.gov This demonstrates that the 4-aminoquinoline scaffold remains a viable starting point for developing drugs that can circumvent existing resistance. nih.govnih.gov

Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline Derivatives IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | P. falciparum Strain | Chloroquine Sensitivity | IC₅₀ (nM) | Reference |

| 4-Aminoquinoline-pyrimidine hybrid (8i) | D6 | Sensitive | < 20 | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid (8i) | W2 | Resistant | ~50 | nih.gov |

| Biphenyl-containing Amodiaquine analog (4) | F32 | Sensitive | 10.1 | researchgate.net |

| Biphenyl-containing Amodiaquine analog (4) | K1 | Resistant | 13.9 | researchgate.net |

| Pyrrolizidinylmethyl derivative (MG3) | Multiple Strains | Sensitive & Resistant | ~20.9 (mean) | nih.gov |

| Chloroquine | HB3 | Sensitive | 14.98 | esr.ie |

| Chloroquine | K1 | Resistant | 183.82 | esr.ie |

In Vivo Antimalarial Activity in Rodent Malaria Models (P. berghei,P. chabaudi,P. yoelii)

The efficacy of novel 4-aminoquinoline derivatives is further validated through in vivo studies using rodent malaria models. These models, which utilize parasite species such as Plasmodium berghei, Plasmodium chabaudi, and Plasmodium yoelii, are crucial for assessing a compound's activity within a living organism. nih.govmdpi.com

Several 4-aminoquinoline derivatives have demonstrated excellent in vivo antimalarial activity. nih.govnih.gov For example, in a P. berghei-infected mouse model, certain 4-aminoquinoline-pyrimidine hybrids produced almost complete suppression of parasitemia and cured 80% of the treated mice. nih.gov Other studies have identified derivatives that cured BALB/c mice infected with P. berghei, with ED₅₀ values (the dose effective in 50% of the population) in the low single-digit mg/kg range. nih.gov A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or superior to chloroquine. nih.govmdpi.com Similarly, thiazolidine (B150603) derivatives of 4-aminoquinoline exhibited significant suppression of parasitemia in a P. yoelii in vivo assay. researchgate.net

Table 2: In Vivo Efficacy of Selected 4-Aminoquinoline Derivatives in Rodent Malaria Models

| Compound/Derivative | Rodent Model | Key Finding | Reference |

| 4-Aminoquinoline-pyrimidine hybrid (8i) | P. berghei | Complete parasitemia suppression; 80% cure rate. | nih.gov |

| 4-Aminoquinoline derivative (2c) | P. berghei | Cured infected mice; ED₅₀ of 1.431 mg/kg. | nih.gov |

| Pyrrolizidinylmethyl derivative (MG3) | P. berghei, P. chabaudi, P. yoelii | Orally active with efficacy comparable or better than chloroquine. | nih.govmdpi.com |

| Thiazolidine derivative (14) | P. yoelii | Significant suppression of parasitemia. | researchgate.net |

| Novel Aminoquinoline (3) | P. berghei | One of six mice in the high-dose group was cured. | bohrium.com |

Molecular Mechanisms of Antimalarial Action

The therapeutic effects of 4-aminoquinoline derivatives are attributed to several distinct but interconnected mechanisms that disrupt critical biological processes within the malaria parasite.

During its life cycle stage within human red blood cells, the malaria parasite digests hemoglobin as a source of amino acids. esr.ienih.gov This process releases large quantities of toxic free heme. tandfonline.com To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process also known as heme detoxification. nih.govmdpi.com

The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of this detoxification pathway. tandfonline.comtaylorandfrancis.comresearchgate.net These compounds are believed to form a complex with heme, and this drug-heme complex then "caps" the growing hemozoin crystal, preventing further polymerization. nih.gov This inhibition leads to the accumulation of toxic free heme within the parasite, which causes oxidative damage to membranes and other components, ultimately leading to parasite death. nih.govtaylorandfrancis.com Spectroscopic studies have confirmed that various 4-aminoquinoline derivatives form strong complexes with hematin (B1673048) (the monomeric form of heme) and effectively inhibit the formation of β-hematin (synthetic hemozoin) in vitro, supporting this proposed mechanism. tandfonline.comresearchgate.net

Beyond heme detoxification, some 4-aminoquinoline derivatives may exert their antimalarial effects by targeting parasite-specific enzymes essential for its survival. nih.gov One such target is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme crucial for the parasite's energy production through glycolysis. nih.govjohnshopkins.edu

Molecular docking studies have been employed to investigate the interaction between 4-aminoquinoline-based compounds and the active site of PfLDH. nih.gov These computational analyses suggest that hybrid molecules, such as those combining 4-aminoquinoline with a pyrano[2,3-c]pyrazole scaffold, can bind effectively to the enzyme. nih.gov One such hybrid compound recorded a high binding energy with PfLDH, indicating it as a potential molecular target. nih.gov Enzyme-based inhibition assays have further identified compounds that effectively inhibit PfLDH activity, providing an alternative or complementary mechanism to their primary action of heme polymerization inhibition. nih.govjohnshopkins.edu

A key feature contributing to the efficacy of 4-aminoquinoline derivatives is their ability to accumulate to very high concentrations at their site of action: the parasite's digestive vacuole. mdpi.comresearchgate.net The digestive vacuole is an acidic organelle, analogous to a lysosome, with a pH estimated to be between 4.5 and 5.5. nih.govmdpi.com

4-Aminoquinolines are weak bases. taylorandfrancis.com The structure typically contains two basic nitrogen atoms: one on the quinoline (B57606) ring and another in the side chain. nih.govnih.gov In the neutral pH of the host cell cytoplasm, the drug can readily diffuse across biological membranes. However, upon entering the acidic environment of the parasite's digestive vacuole, the basic nitrogen atoms become protonated. taylorandfrancis.com This protonation confers a positive charge to the molecule, trapping it within the vacuole as it can no longer easily diffuse back across the membrane. taylorandfrancis.comnih.gov This "pH trapping" or "ion trap" mechanism allows the drug to concentrate by several orders of magnitude within the vacuole, enhancing its ability to interfere with heme polymerization and exert its toxic effects on the parasite. nih.govtaylorandfrancis.comresearchgate.net

Strategies for Overcoming Drug Resistance in Antimalarial Chemotherapy

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite, has significantly compromised the efficacy of widely used antimalarial drugs like chloroquine (CQ). nih.govnih.govesr.ie This has necessitated the development of novel therapeutic strategies to combat resistance. One promising approach involves the structural modification of the 4-aminoquinoline scaffold, the core pharmacophore of several effective antimalarial agents. nih.govesr.ie

Key strategies that have been explored to overcome antimalarial drug resistance using derivatives of the 4-aminoquinoline core include:

Structural Modification of the Side Chain: Systematic variations in the length, branching, and basicity of the aliphatic side chain attached to the 4-aminoquinoline core have yielded derivatives with significant potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govnih.gov For instance, introducing branched dialkylamino groups or increasing the number of basic amino groups in the side chain can lead to more metabolically stable compounds that can circumvent resistance mechanisms. nih.gov It has been observed that derivatives with side chain lengths of three or fewer, or ten or more carbons, are often more effective against resistant parasites. nih.gov

Molecular Hybridization: This strategy involves covalently linking the 4-aminoquinoline scaffold with other pharmacophores that may have complementary or distinct mechanisms of action. nih.govnih.gov This can create hybrid molecules with multiple pharmacological targets, reducing the likelihood of resistance development. nih.gov Examples of moieties that have been hybridized with 4-aminoquinolines include pyrimidine, pyrano[2,3-c]pyrazole, and clotrimazole. nih.govnih.govmdpi.com These hybrids have demonstrated potent in vitro activity against both CQS and CQR strains of P. falciparum. nih.govnih.govmdpi.com

Inhibition of the P. falciparum Chloroquine Resistance Transporter (PfCRT): Resistance to chloroquine is primarily mediated by mutations in the PfCRT protein, which expels the drug from the parasite's digestive vacuole. nih.govnih.gov One strategy to overcome this is to design "reversed chloroquines" by attaching a reversal agent moiety to the chloroquine side chain. nih.govpdx.edu This reversal agent is designed to inhibit PfCRT, thereby restoring the accumulation of the drug within the parasite. nih.gov

Modification of the Quinoline Ring: Alterations to the quinoline ring system itself have been investigated. While substitutions at the 2-, 5-, and 8-positions tend to decrease antiplasmodial activity, modifications at the 6- and 7-positions with various substituents have often resulted in compounds with activity comparable to 7-chloro substituted analogs. pdx.edu Furthermore, the introduction of a halogen atom at the 3rd position of the 4-aminoquinoline ring has been shown to produce derivatives that can bypass PfCRT-mediated resistance. nih.gov

These strategies highlight the versatility of the 4-aminoquinoline scaffold in the design of new antimalarial agents capable of overcoming the significant challenge of drug resistance.

Anticancer Activity Investigations

While traditionally recognized for their antimalarial properties, quinoline derivatives, including those related to ethyl 4-aminoquinoline-3-carboxylate, have garnered increasing attention for their potential as anticancer agents. Research in this area has explored their cytotoxic effects on various cancer cell lines, their mechanisms of action, and their potential for use in combination therapies.

In Vitro Cytotoxic and Antiproliferative Effects on Diverse Human Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic and antiproliferative activities of various this compound derivatives against a range of human cancer cell lines. The table below summarizes key findings from selected studies, showcasing the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of these compounds against different cancer cell types.

Table 1: In Vitro Cytotoxic and Antiproliferative Activities of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline derivative 1l | HepG2 (Liver) | Sub-µM to µM range | researchgate.net |

| Phenanthrolines 1h, 1j, 1n, 1o | HepG2 (Liver) | 2.52 - 4.50 | researchgate.net |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene 1m | 3D7 (P. falciparum) | Not specified for cancer | researchgate.net |

| Derivative 1r | W2 (P. falciparum) | Not specified for cancer | researchgate.net |

Note: The table presents a selection of data from the available literature. The specific structures of the tested derivatives and the experimental conditions can vary between studies.

The data indicates that these quinoline derivatives exhibit a broad spectrum of activity against various cancer types, with some compounds demonstrating potent cytotoxicity in the sub-micromolar to low micromolar range. researchgate.net

Investigation of Apoptosis Induction and Cell Cycle Modulation by Quinoline Analogues

The anticancer effects of quinoline analogues are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells.

Research has shown that certain quinoline derivatives can trigger apoptosis through various mechanisms. These may include the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. The antimalarial 8-aminoquinolines, for example, are known to cause a buildup of toxic heme in parasites, leading to oxidative damage and death, a mechanism that may have parallels in cancer cells. researchgate.net

In addition to inducing apoptosis, quinoline analogues have been found to modulate the cell cycle. They can cause cell cycle arrest at different phases (e.g., G0/G1, S, or G2/M), preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest can depend on the structure of the quinoline derivative and the type of cancer cell being targeted.

Identification of Intracellular Molecular Targets (e.g., TRBP, Topoisomerase-independent mechanisms)

The identification of specific intracellular molecular targets is crucial for understanding the anticancer mechanism of quinoline derivatives and for the development of more targeted therapies. While the exact targets can vary, research has pointed to several possibilities.

One potential target is the TAR RNA-binding protein (TRBP), which is involved in the regulation of gene expression and has been implicated in cancer development. Certain quinoline derivatives have been shown to interact with TRBP, potentially disrupting its function and contributing to their anticancer effects.

Importantly, the anticancer activity of many quinoline derivatives appears to be independent of topoisomerase inhibition, a common mechanism for many conventional chemotherapeutic drugs. This suggests that these compounds may be effective against cancers that have developed resistance to topoisomerase inhibitors. Molecular docking studies have suggested that some 4-aminoquinoline hybrids may target P. falciparum lactate dehydrogenase, indicating a potential target that is distinct from those of many standard anticancer drugs. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents

An emerging area of research is the investigation of the synergistic effects of this compound derivatives when used in combination with established chemotherapeutic agents. The rationale behind this approach is that the quinoline derivative may sensitize cancer cells to the effects of the conventional drug, allowing for lower doses to be used and potentially reducing side effects.

For instance, a quinoline derivative could inhibit a drug resistance mechanism in cancer cells, such as the efflux pumps that actively remove chemotherapeutic agents from the cell. By blocking these pumps, the quinoline compound would increase the intracellular concentration and efficacy of the co-administered drug. This concept is similar to the "reversed chloroquine" strategy used to combat antimalarial resistance, where a reversal agent is attached to the drug to inhibit its export from the parasite. nih.gov

While this is a promising area, further research is needed to fully elucidate the synergistic potential and the underlying mechanisms of combination therapies involving these quinoline derivatives.

Antileishmanial Activity Research

In addition to their well-documented antimalarial and emerging anticancer properties, derivatives of the 4-aminoquinoline scaffold have also been investigated for their activity against another protozoan parasite, Leishmania. Leishmaniasis is a group of diseases caused by Leishmania parasites, which are transmitted by the bite of infected sandflies.

Research has shown that certain 4-aminoquinoline derivatives exhibit promising antileishmanial activity. For example, a series of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives, which are structurally related to quinolines, were evaluated in vitro against Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.net Several of these compounds, including phenanthrolines 1h, 1j, 1n, and 1o, demonstrated significant activity with IC50 values ranging from 2.52 to 4.50 µM against the promastigote form of the parasite. researchgate.net

The mechanism of antileishmanial action for these compounds is still under investigation but may share similarities with their antimalarial activity, potentially involving the disruption of essential metabolic pathways or the induction of oxidative stress within the parasite. The development of quinoline-based compounds as antileishmanial agents offers a potential new therapeutic avenue for this neglected tropical disease.

Efficacy against Leishmania Species (in vitro and in vivo models)

The 4-aminoquinoline scaffold is a versatile foundation for developing potent antileishmanial agents. nih.gov Notably, derivatives featuring a tertiary amine and/or a lipophilic group in the amino chain show promise. nih.gov

In vitro studies have demonstrated the effectiveness of various 4-aminoquinoline derivatives. For instance, a series of 4-amino-7-chloroquinoline-based compounds exhibited significant activity against both promastigote and intracellular amastigote forms of Leishmania infantum, with IC50 values below 1 μM. nih.gov Another derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was highly effective against L. infantum and L. amazonensis. nih.gov It displayed selectivity indices of 154.6 and 86.4 against promastigotes, and 137.6 and 74.3 against amastigotes, respectively. nih.gov Furthermore, quinoline-chalcone derivatives have shown good IC50 values, ranging from 0.79 µg/mL to 2.54 µg/mL, against Leishmania panamensis intracellular amastigotes. nih.gov

Table 1: In Vitro Antileishmanial Activity of 4-Aminoquinoline Derivatives

| Compound/Derivative | Leishmania Species | Form | IC50 Value | Selectivity Index (SI) |

|---|---|---|---|---|

| 4-amino-7-chloroquinoline derivatives | L. infantum | Promastigote & Amastigote | < 1 µM | Not Reported |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. infantum | Promastigote | Not Reported | 154.6 |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. amazonensis | Promastigote | Not Reported | 86.4 |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. infantum | Amastigote | Not Reported | 137.6 |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | L. amazonensis | Amastigote | Not Reported | 74.3 |

In vivo models have also supported the potential of these compounds. For example, Tafenoquine has shown a curative response in the in vivo murine model of L. donovani infection in BALB/c mice. nih.gov

It is important to note that many 4-aminoquinolines show a more significant effect against the amastigote form within infected models compared to the axenic (free-living) forms of the parasite. nih.gov This suggests that the host cell environment and potential immunostimulatory effects play a crucial role in their activity. nih.gov

Disruption of Parasite Mitochondrial Membrane Potential

A key mechanism of action for many 4-aminoquinoline derivatives against Leishmania is the disruption of the parasite's mitochondrial function. nih.gov Quinolines containing a terminal tertiary moiety and a lipophilic chain are particularly adept at altering the mitochondrial membrane potential (ΔΨm). nih.gov

This disruption leads to a cascade of events detrimental to the parasite. The depolarization of the mitochondrial membrane is often associated with an increase in reactive oxygen species (ROS) production and a decrease in intracellular ATP levels. nih.govnih.gov For instance, the compound 7-chloro-N,N-dimethylquinolin-4-amine induced changes in the mitochondrial membrane potential and increased ROS production in L. amazonensis. nih.gov Another study on a 4-amino-7-chloroquinoline-based compound demonstrated that it caused mitochondrial depolarization, altered plasma membrane permeability, and significant ROS production, ultimately inhibiting the energy metabolism of Leishmania. nih.gov

The process of mitochondrial membrane depolarization can be measured using cationic potentiometric dyes like JC-1, which fluoresces differently in healthy versus apoptotic cells, indicating changes in the mitochondrial potential. nih.gov

Accumulation within Macrophage Phagolysosomes and Acidocalcisomes

Leishmania parasites reside and multiply within the phagolysosomes of mammalian macrophages, which are acidic compartments. nih.gov The strategic accumulation of 4-aminoquinoline-based drugs within these phagolysosomes is a crucial aspect of their therapeutic action, as it facilitates direct interaction between the drug and the parasite. nih.gov

The physicochemical properties of 4-aminoquinolines, particularly their basic nature, allow them to become protonated and trapped within the acidic environment of the phagolysosome. This localization increases the effective concentration of the drug at the site of infection, enhancing its parasiticidal activity.

Immunostimulation of Host Cells in Leishmaniasis Contexts

Beyond their direct effects on the parasite, 4-aminoquinolines can also modulate the host's immune response. nih.gov A significant antiamastigote response observed with many of these compounds, coupled with weaker activity against axenic parasites, points towards a strong involvement of host cell immunostimulation. nih.gov

The ideal scenario for a leishmanicidal agent is a dual action of direct parasite killing and stimulation of the host's immune system. nih.gov Macrophages can be polarized to different states, with the M2 phenotype being associated with the suppression of pro-inflammatory responses, which can favor parasite survival. nih.gov Some 4-aminoquinolines may help to shift this balance towards a pro-inflammatory M1 phenotype, characterized by the production of nitric oxide and reactive oxygen species that are effective in killing the intracellular parasites. nih.gov

Carbonic Anhydrase Isoform Inhibition

Inhibition Kinetics and Selectivity for Human Carbonic Anhydrase (hCA) Isoforms I and II

Derivatives of quinazolines, a class of compounds related to quinolines, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, hCA I and hCA II are cytosolic enzymes that have been the focus of such inhibition studies.

In one study, a series of quinazolinone derivatives demonstrated moderate to significant inhibition against hCA I and hCA II, with IC50 values ranging from 14.0 to 59.6 μM for hCA-II. nih.gov Kinetic studies of the most active inhibitor in that series, compound 4d, revealed a competitive mode of inhibition for both bCA-II and hCA-II, with Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM, respectively. nih.gov Another study on 3-ethylaniline (B1664132) hybrid imino-thiazolidinones also identified a competitive inhibitor of carbonic anhydrase. mdpi.com

Selectivity is a crucial aspect of drug design. While many benzenesulfonamide (B165840) derivatives, common carbonic anhydrase inhibitors, show high affinity, they often lack specificity for one isozyme over another. nih.gov However, certain quinazolinone derivatives have shown selectivity for hCA-II. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline and Related Derivatives

| Compound Class | hCA Isoform | Inhibition Values | Mode of Inhibition |

|---|---|---|---|

| Quinazolinones | hCA-II | IC50: 14.0 - 59.6 µM | Competitive |

| Quinazolinone (compound 4d) | hCA-II | Ki: 14.25 ± 0.017 µM | Competitive |

Structural Requirements for Zinc-Binding Group Interactions and Inhibitory Activity

The active site of carbonic anhydrase contains a zinc ion (Zn2+) that is essential for its catalytic activity. nih.gov The best inhibitors of CA typically contain an arylsulfonamide group that coordinates to this active site zinc ion. nih.gov The general mechanism involves the ionized sulfonamide NH- group displacing a zinc-bound hydroxide (B78521) ion. nih.gov

The design of inhibitors with diverse chemical and electronic properties at specific positions, such as the para-position of a benzenesulfonamide, allows for the exploration of interactions within the active site cleft. nih.gov This helps in understanding the structural and chemical features that contribute to binding affinity and specificity. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways and has become a significant target for treating autoimmune diseases and B-cell malignancies. nih.gov Derivatives of 4-aminoquinoline have emerged as potent inhibitors of this kinase.

Potent Reversible Inhibition of Wild-Type (BTKWT) and C481S Mutant (BTKC481S) BTK

A significant challenge in the clinical use of first-generation, irreversible BTK inhibitors like ibrutinib (B1684441) is the development of resistance, most commonly through a mutation at the cysteine 481 residue (C481S) in the kinase's active site. nih.govyoutube.com This mutation prevents the covalent binding of the inhibitor. nih.gov

To overcome this, research has focused on developing reversible inhibitors. A series of 4-aminoquinoline-3-carboxamide derivatives, developed through a structure-hopping strategy from a cinnoline (B1195905) scaffold, have shown significant promise. acs.orgnih.gov These analogues demonstrated improved drug-like properties, particularly in aqueous solubility. acs.orgnih.gov One of the most potent compounds from this series, designated as compound 25, displayed strong inhibitory effects on both the wild-type BTK (BTKWT) and the resistant C481S mutant (BTKC481S). acs.orgnih.gov This compound exhibited an IC₅₀ value of 5.3 nM against BTKWT and 39 nM against BTKC481S, highlighting its ability to effectively inhibit the mutated, resistant form of the enzyme. acs.orgnih.govfigshare.com Modeling studies suggested that the binding mode of this reversible inhibitor is orthogonal to that of ibrutinib, which may contribute to its efficacy against the C481S mutant and its improved kinase selectivity over other kinases like EGFR, TEC, and ITK. acs.org

Table 1: Inhibitory Activity of Compound 25 against BTK

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| Wild-Type BTK (BTKWT) | 5.3 acs.orgnih.gov |

| C481S Mutant BTK (BTKC481S) | 39 acs.orgnih.gov |

Preclinical Efficacy in Rodent Collagen-Induced Arthritis Models as a Paradigm for Autoimmune Diseases

The potent enzymatic inhibition observed in vitro translated to significant efficacy in preclinical animal models of autoimmune disease. The collagen-induced arthritis (CIA) model in rodents is a standard and widely used model that mimics many pathological features of human rheumatoid arthritis, including inflammation, synovial hyperplasia, cartilage destruction, and bone erosion. futurehealthjournal.comnih.govcriver.com

The lead 4-aminoquinoline-3-carboxamide derivative, compound 25, was evaluated in a rodent CIA model. acs.orgnih.gov The results were promising, as the compound efficiently reduced paw swelling, a key indicator of inflammation in this model, without causing a loss in body weight, suggesting a favorable tolerability profile. acs.orgnih.gov This successful preclinical demonstration underscores the potential of this class of reversible BTK inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov

Exploration of Other Therapeutic Potentials

Beyond their role as BTK inhibitors, derivatives of the 4-aminoquinoline scaffold have been investigated for a range of other therapeutic applications, demonstrating a versatile biological profile. nih.govfrontiersin.org

Antifungal and Antiviral Properties

The 4-aminoquinoline core is associated with both antifungal and antiviral activities. nih.govfrontiersin.org For instance, the well-known 4-aminoquinoline derivative hydroxychloroquine (B89500) was investigated for its potential in treating coronavirus patients during the COVID-19 pandemic. mdpi.com While more research is needed to confirm efficacy, this highlights the antiviral potential recognized in this chemical class. nih.govfrontiersin.org Likewise, various functionalized quinolines have demonstrated notable antifungal activity against a range of fungal pathogens. nih.govresearchgate.net

Antibacterial Effects

The antibacterial potential of 4-aminoquinoline derivatives has been a subject of study. nih.govfrontiersin.org A series of 4-substituted aminoquinoline-3-carboxylates were synthesized and evaluated for their antimicrobial activity. nih.gov While several of these compounds showed low activity against Staphylococcus aureus, this research confirms the exploration of this specific chemical backbone for antibacterial purposes. nih.gov Other studies on different 4-aminoquinoline derivatives have also shown antibacterial efficacy, with some compounds exhibiting potent inhibition against strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Anti-inflammatory and Antianalgesic Activities

The 4-aminoquinoline scaffold is a well-established anti-inflammatory and antianalgesic agent. nih.govfrontiersin.org Several drugs based on this structure, such as glafenine (B1671574) and floctafenine, are known for these properties. nih.govfrontiersin.org The derivative hydroxychloroquine is widely used as an immunomodulatory and anti-inflammatory drug for treating autoimmune conditions like rheumatoid arthritis and lupus erythematosus. mdpi.com This inherent anti-inflammatory activity complements the targeted effects seen with BTK inhibition, suggesting a dual mechanism for resolving inflammation in relevant diseases.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Class/Scaffold |

|---|---|

| This compound | 4-Aminoquinoline |

| Ibrutinib | BTK Inhibitor |

| Hydroxychloroquine | 4-Aminoquinoline |

| Glafenine | 4-Aminoquinoline |

| Floctafenine | 4-Aminoquinoline |

Modulation of Toll-like Receptors (TLRs) as Agonists or Antagonists

Derivatives of the 4-aminoquinoline scaffold have demonstrated the ability to modulate the activity of Toll-like receptors (TLRs), acting as either agonists or antagonists. nih.govresearchgate.net TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory and immune responses. nih.gov The modulation of these receptors by small molecules presents a promising therapeutic strategy for a variety of diseases, including infectious diseases and autoimmune disorders.

The 4-aminoquinoline core is a recognized chemical platform for developing TLR modulators. nih.gov Specifically, certain derivatives have been identified as agonists of TLR7 and TLR8, which are endosomal receptors that recognize single-stranded viral RNA. nih.govnih.gov This agonist activity stimulates the production of pro-inflammatory cytokines and interferons, leading to the activation of both innate and adaptive immunity. nih.gov For instance, compounds like imiquimod (B1671794) and resiquimod, which contain a quinoline structure, are well-known TLR7/8 agonists. nih.govnih.gov

Conversely, other 4-aminoquinoline derivatives have been developed as TLR antagonists. researchgate.net These molecules can inhibit TLR signaling, which may be beneficial in conditions characterized by excessive inflammation. For example, antagonists of TLR7 and TLR9 have shown therapeutic potential in systemic lupus erythematosus (SLE) by suppressing the immune signaling mediated by these receptors. nih.gov Substituted 4-aminoquinazolines have also been identified as activators of NF-κB signaling, primarily through the human TLR4/MD-2 complex, suggesting their potential as adjuvants or immunotherapeutic agents. nih.gov

The specific activity of a 4-aminoquinoline derivative as a TLR agonist or antagonist is dependent on its structural features, including the nature and position of substituents on the quinoline ring and the side chain. nih.govresearchgate.net Computational docking studies have suggested that these compounds can bind to the TLR4/MD-2 complex, often within the lipopolysaccharide (LPS) pocket. nih.gov This interaction can either trigger or block the conformational changes required for receptor activation and downstream signaling.

Table 1: Examples of 4-Aminoquinoline Derivatives as TLR Modulators

| Compound Class | Target TLR(s) | Activity | Potential Application |

| Imidazoquinolines (e.g., Imiquimod, Resiquimod) | TLR7/8 | Agonist | Antiviral, Antitumor |

| Substituted 4-Aminoquinazolines | TLR4/MD-2 | Agonist | Vaccine Adjuvant, Immunotherapy |

| 4-Aminoquinoline Derivatives | TLR7/9 | Antagonist | Autoimmune Diseases (e.g., SLE) |

Potential Applications in Neurodegenerative Diseases (e.g., Anti-Alzheimer's Activity)

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target directed ligands (MTDLs), and 4-aminoquinoline derivatives have emerged as a promising scaffold for this purpose. nih.govnih.govfrontiersin.org The therapeutic strategy for AD involves targeting several key pathological features, including cholinergic dysfunction, oxidative stress, and metal ion dyshomeostasis. nih.govamegroups.org

One of the primary targets for symptomatic treatment of AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Numerous 4-aminoquinoline derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.govnih.govmdpi.com For example, certain hydroxamic acid-containing 4-aminoquinoline derivatives have exhibited significant inhibitory activity against both enzymes. nih.gov The inhibitory potency can be influenced by the nature of the spacer and substituents on the quinoline ring. nih.gov

In addition to cholinesterase inhibition, the antioxidant properties of 4-aminoquinoline derivatives are beneficial in combating the oxidative stress implicated in AD pathogenesis. nih.gov Furthermore, some derivatives possess metal-ion chelation properties, which can help to modulate the metal ions (e.g., copper) that are involved in amyloid-β (Aβ) aggregation. nih.govamegroups.org By targeting these multiple pathways, 4-aminoquinoline-based MTDLs hold potential for the treatment of AD. nih.gov For instance, hybrids of 4-aminoquinoline with other pharmacophores, such as butylated hydroxytoluene (BHT) or melatonin, have been designed to combine cholinesterase inhibition with antioxidant and anti-Aβ aggregation activities. amegroups.orgmdpi.com

Table 2: Multifunctional 4-Aminoquinoline Derivatives for Alzheimer's Disease

| Derivative Type | Target(s) | Key Findings |

| Hydroxamic acid-containing 4-aminoquinolines | AChE, BuChE, Metal-ion chelation | Potent dual cholinesterase inhibitors with metal-chelating properties. nih.gov |

| 4-Aminoquinoline-adamantane hybrids | AChE, BuChE, Antioxidant | Potent inhibitors of both cholinesterases with antioxidant activity. nih.gov |

| 4-Amino-2,3-polymethylenequinoline-BHT conjugates | AChE, BuChE, Antioxidant | Potent and selective BChE inhibitors with high antioxidant activity. mdpi.com |

| 8-Aminoquinoline-melatonin hybrids | AChE, BuChE, Aβ aggregation, Metal-ion chelation | Exhibited inhibitory activity against Aβ aggregation and chelated copper ions. amegroups.org |

Antitubercular Activity

The 4-aminoquinoline scaffold has been extensively investigated for the development of new antitubercular agents, driven by the urgent need for novel drugs to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.govmalariaworld.org These derivatives have shown promising in vitro activity against both drug-sensitive and multidrug-resistant (MDR) Mtb strains. researchgate.netnih.gov

Several studies have reported the synthesis and evaluation of various 4-aminoquinoline derivatives with significant antitubercular potential. For instance, a series of 7-chloro-4-aminoquinoline derivatives demonstrated potent inhibition of Mtb with minimum inhibitory concentrations (MICs) as low as 1.56 μM. researchgate.net Another study focused on optimizing a known Mtb NADH-dependent enoyl-acyl carrier protein reductase (MtInhA) inhibitor, leading to novel 4-aminoquinolines with submicromolar inhibitory activity against the enzyme and potent antitubercular effects. nih.gov These compounds were also active in an intracellular infection model and showed a bacteriostatic effect in a murine model of tuberculosis. nih.gov

The mechanism of action of these derivatives can vary. Some, as mentioned, target specific enzymes like MtInhA, which is involved in the fatty acid synthesis pathway of Mtb. nih.gov Others may act through different mechanisms. The structural modifications on the 4-aminoquinoline core, such as the introduction of different substituents at the 7-position or modifications of the side chain, play a crucial role in determining the antitubercular potency and the spectrum of activity. researchgate.netnih.gov Hybrid molecules incorporating the 4-aminoquinoline scaffold with other pharmacophores, like β-lactams, have also been synthesized and shown to possess better antitubercular activities compared to some existing drugs. nih.gov

Table 3: Antitubercular Activity of Selected 4-Aminoquinoline Derivatives

| Derivative Series | Target Strain(s) | MIC Range | Key Findings |

| 7-Chloro-4-aminoquinolines | M. tuberculosis H37Rv | 1.56–50 μM | Compounds 7c and 7g were the most potent inhibitors. researchgate.net |

| 4-Aminoquinoline analogues | M. tuberculosis | 12.5–15.6 μg/mL | Comparable activity to first and second-line TB drugs. nih.gov |

| Optimized MtInhA inhibitors | M. tuberculosis H37Rv, MDR strains | Submicromolar (enzyme), Potent (whole-cell) | Lead compound was 87-fold more potent as an enzymatic inhibitor. nih.gov |

| 4-Aminoquinoline-β-lactam conjugates | M. tuberculosis | - | Showed better activity than cephalexin (B21000) and ethionamide. nih.gov |

Modifiers of Sweet Taste (for 4-aminoquinoline-3-carboxylic acid derivatives)

While the primary focus of research on 4-aminoquinoline derivatives has been on their medicinal applications, some studies have explored the properties of related compounds, such as 4-aminoquinoline-3-carboxylic acid derivatives, in other fields, including taste modification. The structural relationship between a molecule and its taste is a complex area of study. nih.gov For amino acids, the presence of both an ammonium (B1175870) and a carboxylate group is essential for a sweet taste, with the intensity and quality of the taste being influenced by the side chain's length, shape, and polarity. nih.gov

In the context of quinoline derivatives, a specific compound, 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid (S9632), has been evaluated as a flavor ingredient with modifying properties. researchgate.net Toxicological studies on this compound were conducted to assess its safety for use in food and beverage applications. researchgate.net The research indicated that S9632 was not mutagenic or clastogenic in vitro and did not show genotoxicity in vivo. researchgate.net In subchronic oral toxicity studies in rats, the no-observed-adverse-effect level (NOEL) was determined to be 100 mg/kg/day. researchgate.net

The ability of certain molecules to modify taste, either by enhancing sweetness or by blocking other tastes, is of significant interest to the food industry. sensorysociety.org These taste-modifying compounds can be categorized as sweet-tasting, anti-sweet, or sweetness-inducing. sensorysociety.org While the direct investigation of this compound as a taste modifier is not extensively documented in the provided search results, the evaluation of structurally related 4-aminoquinoline-3-carboxylic acid derivatives for flavoring applications suggests a potential area for further exploration. researchgate.net The structural features of the quinoline ring combined with the carboxylic acid and amino groups could potentially interact with taste receptors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Ethyl 4 Aminoquinoline 3 Carboxylate Derivatives

Elucidation of Crucial Pharmacophoric Moieties for Optimal Biological Efficacy

The foundational structure of 4-aminoquinoline (B48711) is a privileged pharmacophore in medicinal chemistry, particularly for the development of antimalarial agents. plos.orgnih.gov Structure-activity relationship (SAR) studies have consistently identified several key moieties as indispensable for potent biological activity.

The quinoline (B57606) ring itself is a fundamental component, primarily responsible for the accumulation of the drug within the acidic food vacuole of the malaria parasite. nih.gov A critical feature is the substituent at the 7-position of the quinoline nucleus. An electron-withdrawing group, most notably a chlorine atom, is considered a prerequisite for significant antiplasmodial activity. researchgate.net This feature is thought to enhance the compound's ability to interact with heme. nih.govnih.gov Substitution of the 7-chloro group with others such as bromine (Br), methoxy (B1213986) (OCH₃), methyl (CH₃), or trifluoromethyl (CF₃) has been shown to result in decreased activity. nih.gov

The 4-amino group is another essential pharmacophoric element. nih.govresearchgate.netyoutube.com It plays a crucial role in the molecule's mechanism of action, including potential π-π interactions and association with heme, which inhibits its detoxification into hemozoin. nih.gov Replacing the 4-amino group with sulfur (S) or oxygen (O) atoms leads to a reduction in antimalarial effect. nih.gov Furthermore, the basicity of the nitrogen atoms, both in the quinoline ring and the side chain, is vital for the pH trapping mechanism, which concentrates the drug in the parasite's acidic digestive vacuole. researchgate.netnih.gov

In essence, the combination of the quinoline core, a 7-chloro substituent, and the 4-amino group constitutes the essential pharmacophore responsible for the primary biological activity of this class of compounds.

Impact of Substituent Nature, Position, and Electronic Properties on Activity and Selectivity

The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the nature, position, and electronic properties of various substituents. The 7-position has been a major focus of investigation. Studies on a series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines with eleven different substituents at the 7-position demonstrated that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modulation of basicity directly impacts the drug's accumulation in the parasite's food vacuole and its subsequent activity. nih.gov The inhibitory activity of these derivatives correlates with the electron-withdrawing capacity of the group at the 7-position (as measured by the Hammett constant) and the compound's association constant with hematin (B1673048). nih.gov

Beyond the 7-position, modifications at other sites also have significant effects. For instance, in certain quinoline-acridine hybrids, the relative positioning of the aminoquinoline and aminoacridine heterocycles (e.g., meta-position) was a key design element. researchgate.net In another series, the introduction of propyl and isopropyl alkyl groups at the 5'-position of a 4'-hydroxyanilino side chain yielded the most active compounds. lstmed.ac.uk

In more complex derivatives, such as quinoline-4-carboxamides, the substituents on the carboxamide moiety (R²) and elsewhere on the quinoline ring (R³) are critical. Replacing an aromatic tolyl group with various primary and secondary non-aromatic amines was shown to decrease lipophilicity and improve metabolic stability. nih.govacs.org However, this must be balanced, as lowering the basicity at the R² position can also lead to a significant drop in potency. acs.org For example, replacing a pyrrolidine (B122466) with a morpholine (B109124) at this position resulted in a 12-fold decrease in activity. acs.org Similarly, small heterocyclic substituents like 4-amino-3-methyloxazole and N-methylpiperazine at the R³ position were not well-tolerated in one series, whereas a 4-morpholinopiperidine (B1299061) moiety improved both potency and ligand efficiency. nih.govacs.org

Role of Linker Length and Composition in Molecular Hybridization Strategies

Molecular hybridization, which involves covalently linking the 4-aminoquinoline scaffold to another pharmacophore, is a prominent strategy for developing novel agents and overcoming drug resistance. researchgate.netnih.govrsc.org The linker connecting the two molecular entities plays a pivotal role, with its length and composition significantly affecting the hybrid's biological profile. nih.govresearchgate.net

SAR studies have shown that shorter linkers are often optimal. For hybrids linking 4-aminoquinoline to other scaffolds like pyrano[2,3-c]pyrazole, a two-carbon (ethyl) linker was found to be ideal for enhancing activity against both chloroquine-sensitive and -resistant parasite strains. nih.gov It has been reported that hybrids with a linker chain longer than three carbon atoms were less potent than the parent drug, chloroquine (B1663885). nih.gov

However, this is not a universal rule, as context is crucial. In one lead optimization program for a quinoline-4-carboxamide series, extending the linker at the R³ position from three to four carbons led to a remarkable 17-fold improvement in antiplasmodial activity. acs.org Shortening the linker was also tolerated in some instances. acs.org This highlights that the optimal linker length depends on the specific nature of the interacting pharmacophores and the target.

The composition of the linker is also a key determinant of properties. For example, incorporating ethylene (B1197577) oxide units into a linker can enhance aqueous solubility due to the potential for hydrogen bonding with water molecules. nih.gov In the development of 4-aminoquinoline-3-hydroxypyridin-4-one hybrids, the linker was systematically modified to explore its effects on activity against resistant strains and on the molecule's metabolic stability. researchgate.net

Strategies for Optimization of Biological Profiles through Structural Modification

The optimization of 4-aminoquinoline derivatives into viable drug candidates involves a multi-parameter approach aimed at improving potency, selectivity, and pharmacokinetic properties while minimizing liabilities. A key strategy involves iterative structural modifications based on SAR and SPR data.

Another optimization tactic is the systematic exploration of substituents at various positions to enhance potency. This was demonstrated in a medicinal chemistry program where an initial lead was optimized by first modifying the R¹ and R² groups to improve stability and reduce lipophilicity, and then turning to the R³ substituent to improve potency. acs.org This led to the discovery that introducing flexibility with an aminopropyl morpholine substituent at R³ improved potency, and further extending this linker to four carbons enhanced it even more. acs.org

Molecular hybridization itself is a major optimization strategy. nih.gov By combining the 4-aminoquinoline core with other pharmacophores, such as pyrimidines or isatin (B1672199) derivatives, researchers aim to create dual-action compounds that can overcome resistance mechanisms. nih.govnih.gov For example, linking 4-aminoquinoline to a moiety that inhibits P. falciparum cysteine proteases represents a multi-targeted therapeutic strategy. nih.gov Additionally, linking 4-aminoquinolines to cationic amino acids like lysine (B10760008) has been explored as a method to improve lipophilicity and cellular uptake. researchgate.net

The table below summarizes optimization strategies for a quinoline-4-carboxamide series.

| Compound | R¹ | R² Substituent | R³ Substituent | Potency (EC₅₀, nM) | clogP | Comment |

| 1 | Br | 3-pyridyl | p-tolyl | - | 4.3 | Initial hit, high lipophilicity, poor solubility. nih.gov |

| 18 | F | N-(2-(pyrrolidin-1-yl)ethyl) | p-tolyl | - | - | R² modification to reduce aromatic rings. acs.org |

| 24 | F | N-(2-(pyrrolidin-1-yl)ethyl) | 4-morpholinopiperidine | 150 | 2.9 | R³ modification improved potency and solubility. nih.govacs.org |

| 25 | F | N-(2-(pyrrolidin-1-yl)ethyl) | aminopropyl morpholine | 70 | - | Introducing flexibility at R³ improved potency. nih.gov |

| 27 | F | N-(2-(pyrrolidin-1-yl)ethyl) | aminobutyl morpholine | 4 | - | Extending linker at R³ led to a 17-fold potency boost. acs.org |

EC₅₀ values against P. falciparum 3D7 strain.

Influence of Molecular Structure on Aqueous Solubility and Drug-Likeness

A key structural feature contributing to high lipophilicity is the presence of multiple aromatic rings. nih.gov Medicinal chemistry programs often focus on reducing the aromatic ring count as a primary strategy to improve solubility and metabolic stability. For example, replacing a tolyl substituent with various primary and secondary amines successfully lowered lipophilicity and improved both solubility and microsomal stability in a series of quinoline-4-carboxamides. nih.gov While some potent 4-aminoquinoline–pyrimidine hybrids have been developed, they were noted to suffer from high ClogP values in the range of 5 to 8, indicating a potential for limited aqueous solubility. nih.gov

The nature of substituents plays a direct role. The replacement of lipophilic groups with more polar or ionizable ones is a standard approach to enhance solubility. The introduction of amine-containing side chains, such as aminopropyl morpholine or 4-morpholinopiperidine, not only impacted potency but also served to reduce lipophilicity and improve aqueous solubility. nih.govacs.org

The composition of linkers in hybrid molecules also affects these properties. Linkers containing heteroatoms capable of hydrogen bonding, such as the ether oxygens in an ethylene oxide chain, can increase interaction with water and thus improve solubility. nih.gov Conversely, simple hydrocarbon linkers may increase lipophilicity. Ultimately, achieving a balance between lipophilicity required for membrane permeability and hydrophilicity needed for aqueous solubility is a central challenge in the design of drug-like 4-aminoquinoline derivatives. nih.gov

The table below shows the effect of structural modifications on lipophilicity and solubility.

| Compound Feature | Effect on Lipophilicity (clogP) | Effect on Aqueous Solubility | Reference |

| High number of aromatic rings | Increases | Decreases | nih.gov |

| Replacement of aromatic groups with non-aromatic amines | Decreases | Increases | nih.govacs.org |

| Introduction of a 4-morpholinopiperidine moiety | Decreased clogP to 2.9 | Improved | nih.govacs.org |

| Linker with ethylene oxide units | Can decrease | Can increase | nih.gov |

Computational Chemistry and Molecular Modeling Studies Applied to Ethyl 4 Aminoquinoline 3 Carboxylate Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. mbimph.com This method is crucial for understanding the binding mode of Ethyl 4-aminoquinoline-3-carboxylate derivatives and elucidating the structural basis of their activity.

Research has employed molecular docking to investigate the interaction of 4-aminoquinoline (B48711) derivatives with various biological targets. A notable target for antimalarial 4-aminoquinoline derivatives is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). nih.gov Docking studies have shown that these compounds can bind effectively within the active site of PfLDH, with high binding energies indicating strong affinity. nih.gov For instance, a study on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives identified a compound (4b) with a high binding energy, suggesting PfLDH as its plausible molecular target. nih.gov The docking analysis revealed that the 4-aminoquinoline core often forms crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's binding pocket.

In studies of related quinoline (B57606) derivatives as anti-influenza agents, docking simulations were used to screen compounds against the influenza virus RNA polymerase. semanticscholar.org Compounds with docking scores less than -5.000 kcal/mol were selected for further biological evaluation. semanticscholar.org Similarly, docking studies on 4-aminoquinoline derivatives against the oxidoreductase protein from P. falciparum (PDB: 1ldg) have been performed to predict antimalarial potency. mbimph.com These simulations help in ranking potential drug candidates based on their binding affinity and interaction patterns. mbimph.com

The general process involves preparing the 3D structure of the target protein and the ligands, followed by running the docking algorithm to generate various binding poses. mbimph.com These poses are then scored based on factors like intermolecular hydrogen bonds, van der Waals forces, and electrostatic interactions to identify the most stable ligand-receptor complex. mbimph.com

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza Virus RNA Polymerase | < -5.000 | Not Specified | semanticscholar.org |

| Hybrid 4b (4-aminoquinoline-pyrano[2,3-c]pyrazole) | P. falciparum lactate dehydrogenase (PfLDH) | Highest in series (value not specified) | Not Specified | nih.gov |

| N-(2-aminopropyl)-7-chloro-quinoline-4-amine | Oxidoreductase (1ldg) | Low Binding Energy (value not specified) | Not Specified | mbimph.com |

| 3-(3-(7-chloroquinolin-4-yl amino)propyl)-2-phenyl-1,3thiazinan-4-one | Oxidoreductase (1ldg) | Low Binding Energy (value not specified) | Not Specified | mbimph.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ajol.infonih.gov This approach is used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent molecules. nih.gov

QSAR studies on 4-aminoquinoline derivatives have been successfully used to develop predictive models for their antimalarial activity. nih.govufv.br In a typical QSAR study, a dataset of compounds with known activities (e.g., IC50 values) is compiled. ajol.info For each compound, a set of molecular descriptors is calculated, which are numerical representations of the molecule's physicochemical, topological, and electronic properties. researchgate.net

One study developed a robust QSAR model for a dataset of 112 aminoquinolines using SMILES-based descriptors. nih.gov The statistical quality of the model was high, with a squared correlation coefficient (r²) greater than 0.85 for the training set and 0.78 for the validation set. nih.gov Another study on 4-amidinoquinoline derivatives used the Genetic Function Algorithm (GFA) to select descriptors and build a predictive model for activity against Plasmodium falciparum. ufv.br

The resulting QSAR models can be represented by a mathematical equation where the biological activity is a function of specific descriptors. These equations allow researchers to understand which structural features are positively or negatively correlated with activity. For example, a model might indicate that the presence of nitrogen and oxygen atoms at a certain topological distance is crucial for antimalarial activity. nih.gov The visual representation of QSAR models, through contour maps, can further aid in identifying favorable and unfavorable regions for substitution on the core scaffold. ajol.info

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (training set) | > 0.85 | Coefficient of determination for the training set, indicating goodness of fit. | nih.gov |

| r² (validation set) | > 0.78 | Coefficient of determination for the external validation set, indicating predictive power. | nih.gov |

| Q² (cross-validation) | 0.83 | Cross-validated r², a measure of the model's predictive ability. | nih.gov |

| F value | 190.39 | Fisher's F-test value, indicating the statistical significance of the model. | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling